Docosanal
Overview
Description
Docosanal, also known as behenyl alcohol, is a saturated fatty alcohol with a 22-carbon chain. It is primarily used as an antiviral agent, particularly for the treatment of herpes simplex labialis (cold sores). This compound exhibits antiviral activity against many lipid-enveloped viruses, including herpes simplex virus .
Mechanism of Action
Target of Action
Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol containing 22 carbon atoms . It primarily targets lipid-enveloped viruses, including the herpes simplex virus (HSV) . The HSV is responsible for causing recurrent herpes simplex labialis episodes, commonly known as cold sores or fever blisters .
Mode of Action
Docosanol works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This action prevents the viral entry into cells and subsequent viral replication .
Biochemical Pathways
It is known that docosanol interferes with the host cell’s surface phospholipids . This interference disrupts the ability of the HSV to fuse with the host cell membrane, thereby preventing the virus’s entry and subsequent replication .
Result of Action
The primary result of docosanol’s action is the prevention of HSV entry into cells and subsequent viral replication . This action speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .
Biochemical Analysis
Biochemical Properties
Docosanal exhibits antiviral activity against many lipid enveloped viruses, including the herpes simplex virus (HSV) . It is thought to work by interfering with and stabilizing the host cell’s surface phospholipids . This prevents the fusion of the herpes virus’s viral envelope with the human host cell, thereby preventing viral entry into cells and subsequent viral replication .
Cellular Effects
Docosanol speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching . Docosanol cannot prevent cold sores or fever blisters from appearing .
Molecular Mechanism
The mechanism of action of docosanol involves inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication . Unlike other cold-sore antivirals, docosanol does not act directly on the virus, and as such, it is unlikely it will produce drug-resistant mutants of HSV .
Temporal Effects in Laboratory Settings
Clinical studies have shown that the efficacy of docosanol compared to placebo is marginal at best, shortening the duration of pain by less than 24 hours . Docosanol has no serious adverse reactions and is safe to use .
Metabolic Pathways
Docosanol is a saturated 22-carbon aliphatic alcohol, and its metabolism would likely involve standard metabolic processes for such compounds .
Subcellular Localization
Given its role in preventing the fusion of the herpes virus’s viral envelope with the human host cell, it is likely that it interacts with the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosanal can be synthesized through the reduction of docosanoic acid. One common method involves the catalytic reduction of docosenoic acid using palladium on carbon (Pd/C) and hydrogen (H₂) to produce docosanoic acid, which is then esterified with methanol to form methyl docosanoate. This ester is subsequently reduced using lithium aluminium hydride (LiAlH₄) to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of docosenoic acid. This process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature conditions to achieve the desired reduction .
Types of Reactions:
Oxidation: this compound can be oxidized to form docosanoic acid.
Reduction: It can be reduced to form docosane.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Docosanoic acid.
Reduction: Docosane.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Docosanal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antiviral properties and its ability to inhibit the fusion of lipid-enveloped viruses with host cells.
Medicine: Used in topical formulations for the treatment of herpes simplex labialis. It is also being investigated for its potential use in treating other viral infections.
Industry: Employed as an emollient, emulsifier, and thickener in cosmetic formulations
Comparison with Similar Compounds
Hexadecanol: A 16-carbon saturated fatty alcohol used in cosmetics and as an intermediate in organic synthesis.
Octadecanol: An 18-carbon saturated fatty alcohol with similar uses in cosmetics and industrial applications.
Eicosanol: A 20-carbon saturated fatty alcohol used in similar applications as docosanal.
Uniqueness: this compound’s uniqueness lies in its 22-carbon chain, which provides it with specific physical and chemical properties, such as a higher melting point and greater hydrophobicity compared to shorter-chain fatty alcohols. These properties make it particularly effective as an antiviral agent and a versatile ingredient in cosmetic formulations .
Properties
IUPAC Name |
docosanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h22H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCXRAFXRZTNRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205995 | |
Record name | Docosanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57402-36-5 | |
Record name | Docosanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57402-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Docosanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057402365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Docosanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Docosanal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NJ9XW9A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding a high proportion of long-chain aldehydes, like docosanal, in buffalo seminal plasma?
A1: The study [] found that over half of the total aldehydes in buffalo seminal plasma were long-chain aldehydes, with this compound (22:0) being the major one. While the specific function of this compound in buffalo seminal plasma isn't explicitly discussed, the study highlights the abundance of long-chain polyunsaturated fatty acids in both the spermatozoa and seminal plasma. This suggests a potential link between these fatty acids and the presence of long-chain aldehydes, possibly through metabolic pathways. Further research is needed to elucidate the specific roles and interactions of these lipids in buffalo reproduction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.